molecular formula C12H20O3 B1146347 Tert-butyl 1-ethenyl-2-ethoxycyclopropane-1-carboxylate CAS No. 142038-40-2

Tert-butyl 1-ethenyl-2-ethoxycyclopropane-1-carboxylate

Cat. No.: B1146347
CAS No.: 142038-40-2
M. Wt: 212.2854
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-ethenyl-2-ethoxycyclopropane-1-carboxylate is an organic compound characterized by its unique structure, which includes a tert-butyl group, an ethenyl group, and an ethoxycyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-ethenyl-2-ethoxycyclopropane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the ethenyl and ethoxy groups. The tert-butyl group is often introduced through a tert-butylation reaction using tert-butyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-ethenyl-2-ethoxycyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ethenyl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction could produce alkanes or alkenes.

Scientific Research Applications

Tert-butyl 1-ethenyl-2-ethoxycyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 1-ethenyl-2-ethoxycyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 1-ethenyl-2-ethoxycyclopropane-1-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

142038-40-2

Molecular Formula

C12H20O3

Molecular Weight

212.2854

Synonyms

Cyclopropanecarboxylic acid, 1-ethenyl-2-ethoxy-, 1,1-dimethylethyl ester, trans- (9CI)

Origin of Product

United States

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